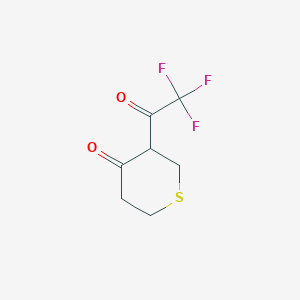
tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Overview
Description
“tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate” is a furan derivative and a heterocyclic building block useful in chemical synthesis . It has a molecular weight of 201.22 . The IUPAC name is tert-butyl (3R)-5-oxotetrahydro-3-furanylcarbamate .
Synthesis Analysis
The synthesis of “this compound” involves the use of di-tert-butyl dicarbonate and 10% palladium on carbon in a tetrahydrofuran solution . The mixture is stirred for a day under a hydrogen atmosphere .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.22 . The compound has a linear structure formula .Scientific Research Applications
Environmental Fate and Biodegradation
Tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate, as part of the larger group of synthetic phenolic antioxidants, has been studied for its environmental occurrence, fate, and potential for biodegradation. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted the need for understanding the environmental behaviors and degradation pathways of these compounds to mitigate potential pollution and toxicity risks. For example, the microbial degradation of methyl tert-butyl ether (MTBE), a related compound, in subsurface environments suggests that under certain conditions, biodegradation pathways can effectively reduce the environmental impact of such compounds (Liu & Mabury, 2020; Schmidt et al., 2004).
Advanced Oxidation Processes
The decomposition of organic pollutants like MTBE, a compound structurally similar to this compound, using advanced oxidation processes in cold plasma reactors, presents an innovative approach to environmental remediation. Such studies offer insights into the potential application of these technologies for the breakdown of tert-butyl derivatives in contaminated environments (Hsieh et al., 2011).
Membrane Technologies for Purification
The application of polymer membranes for the separation and purification of compounds like MTBE, which shares functional groups with this compound, highlights the potential of membrane technologies in industrial processes. Such methodologies could be adapted for the purification of tert-butyl derivatives, enhancing the efficiency and sustainability of chemical production processes (Pulyalina et al., 2020).
Non-Chromatographic Bioseparation
Three-phase partitioning (TPP) as a non-chromatographic bioseparation technology offers a green and efficient approach for the separation and purification of bioactive molecules. Given the structural and functional diversity of tert-butyl derivatives, TPP could provide an elegant platform for isolating and purifying specific compounds from complex mixtures, with potential applications in food, cosmetics, and medicine (Yan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-oxooxolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLOLQRSQGSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


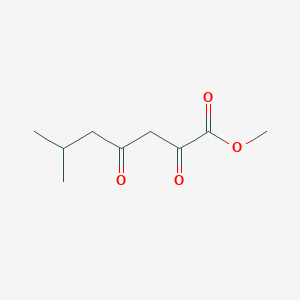
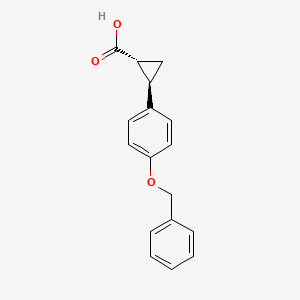
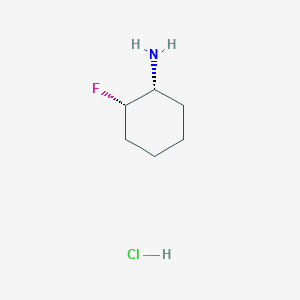
![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)
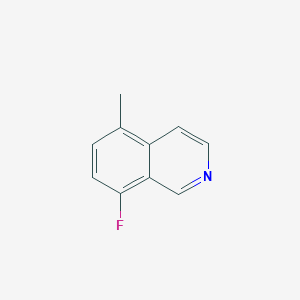
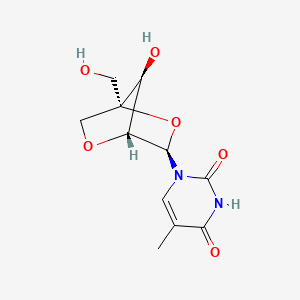
![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

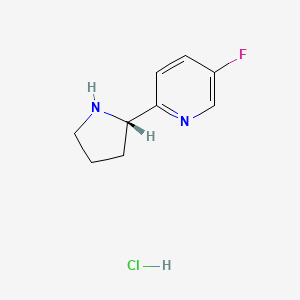
![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)
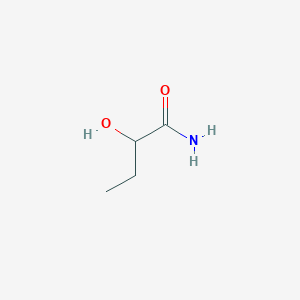
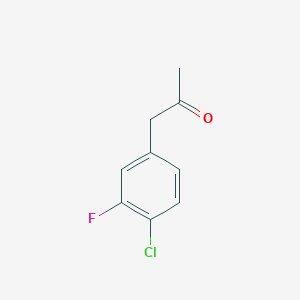
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)
